Tert-butyl 3-(oxiran-2-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(oxiran-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)12-8(10)5-4-7-6-11-7/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZROJMSFRMRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58114-14-0 | |
| Record name | tert-butyl 3-(oxiran-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of Tert Butyl 3 Oxiran 2 Yl Propanoate
Enantioselective Synthesis Pathways
The creation of the chiral epoxide ring in tert-butyl 3-(oxiran-2-yl)propanoate from its prochiral precursor, tert-butyl pent-4-enoate (B1234886), is a key challenge addressed by several enantioselective strategies. These include asymmetric epoxidation reactions using chiral catalysts and biocatalytic methods that employ enzymes to achieve high stereoselectivity.
Asymmetric Epoxidation Strategies
Asymmetric epoxidation of the terminal double bond in tert-butyl pent-4-enoate is a direct approach to introduce chirality. Various catalytic systems have been developed for this purpose, with metal-based catalysts playing a prominent role.
The Sharpless-Katsuki epoxidation is a renowned method for the asymmetric epoxidation of allylic alcohols. openochem.org While the direct Sharpless epoxidation of tert-butyl pent-4-enoate is not feasible due to the absence of an allylic hydroxyl group, this methodology can be adapted by utilizing a homoallylic alcohol precursor. This indirect route involves the asymmetric epoxidation of a suitable homoallylic alcohol, followed by subsequent chemical transformations to yield the target ester.
The reaction typically employs a catalytic system composed of titanium tetraisopropoxide, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.com The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation. For instance, using (+)-DET directs the epoxidation to one face of the double bond, while (-)-DET directs it to the opposite face. Vanadium complexes have also been explored for the asymmetric epoxidation of homoallylic alcohols, offering an alternative to the titanium-based system. researchgate.net
| Catalyst System | Substrate | Oxidant | Typical Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Ti(O-iPr)4 / (+)-DET | Homoallylic Alcohol Precursor | TBHP | Good to High | Often >90 |
| Vanadium-bishydroxamic acid complex | Homoallylic Alcohol Precursor | TBHP | Moderate to High | Good to Excellent |
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, such as tert-butyl pent-4-enoate. wikipedia.org This reaction utilizes a chiral manganese-salen complex as the catalyst. openochem.org The stereoselectivity of the Jacobsen epoxidation is derived from the C₂-symmetric manganese(III) salen-like ligand, which is used in catalytic amounts. wikipedia.org The manganese center facilitates the transfer of an oxygen atom from an oxidant, such as sodium hypochlorite (B82951) (NaOCl) or meta-chloroperoxybenzoic acid (m-CPBA). acsgcipr.org
The steric and electronic properties of the salen ligand, particularly the substituents on the aromatic rings, play a crucial role in determining the enantioselectivity of the epoxidation. The reaction is known for its applicability to a broad range of substrates, including terminal alkenes. organic-chemistry.org
| Catalyst | Substrate | Oxidant | Typical Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| (R,R)-Jacobsen's Catalyst | tert-Butyl pent-4-enoate | NaOCl | Moderate to Good | Good to High |
| (S,S)-Jacobsen's Catalyst | tert-Butyl pent-4-enoate | m-CPBA | Moderate to Good | Good to High |
Beyond the well-established Sharpless and Jacobsen methodologies, other metal-based catalytic systems have been investigated for the asymmetric epoxidation of terminal alkenes. Titanium-salalen complexes, for instance, have been shown to be highly active and selective catalysts for the asymmetric epoxidation of terminal olefins using aqueous hydrogen peroxide as the oxidant. nih.gov These systems can achieve high yields and enantioselectivities (often >95% ee). nih.gov
Furthermore, chiral phosphoric acid has been demonstrated to catalyze the asymmetric epoxidation of certain alkenes with hydrogen peroxide, offering a metal-free alternative. nih.gov While specific data for tert-butyl pent-4-enoate is limited, these emerging methods hold promise for the efficient and enantioselective synthesis of the target epoxide.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a classical strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be temporarily attached to the precursor molecule, tert-butyl pent-4-enoate, to direct the epoxidation to a specific face of the double bond. After the epoxidation, the auxiliary is removed to yield the desired chiral epoxide.
Biocatalytic Transformations for Chiral Epoxide Formation
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral epoxides. Enzymes such as lipases and peroxygenases can be employed for the epoxidation of alkenes with high enantioselectivity. researchgate.netresearchgate.net
Chemoenzymatic epoxidation often involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), to generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. rsc.orgresearchgate.net This peroxy acid then acts as the oxidizing agent for the epoxidation of the alkene. This method avoids the need to handle potentially unstable peroxy acids directly.
Unspecific peroxygenases (UPOs) are another class of enzymes capable of directly epoxidizing terminal alkenes using hydrogen peroxide as the oxidant. nih.govmdpi.com These enzymes are attractive due to their robustness and direct use of H₂O₂. researchgate.netmdpi.com Different UPOs, such as those from Cyclocybe aegerita (AaeUPO) and Marasmius rotula (MroUPO), have shown varying levels of activity and selectivity for the epoxidation of terminal alkenes. nih.gov
| Biocatalyst | Substrate | Oxidant System | Key Advantage |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | tert-Butyl pent-4-enoate | Carboxylic Acid / H₂O₂ | In situ generation of peroxy acid |
| Unspecific Peroxygenase (e.g., MroUPO) | tert-Butyl pent-4-enoate | H₂O₂ | High selectivity and direct use of H₂O₂ |
Racemic Synthetic Routes and Methodological Comparisons
Racemic mixtures of this compound are often the initial target in synthetic campaigns, from which enantiomerically pure forms can be obtained through resolution. Two common methods for preparing the racemic epoxide are peracid epoxidation of olefinic precursors and a two-step process involving halohydrin formation followed by intramolecular ring closure.
The direct epoxidation of an olefinic precursor, tert-butyl pent-4-enoate, using a peracid is a widely employed method for the synthesis of this compound. Among various peracids, meta-chloroperoxybenzoic acid (m-CPBA) is frequently utilized due to its commercial availability and reactivity.
The reaction mechanism involves the concerted transfer of an oxygen atom from the peracid to the double bond of the alkene. This process is stereospecific, meaning the stereochemistry of the starting olefin is retained in the epoxide product. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) at or below room temperature to control the exothermic nature of the reaction and minimize side reactions.
A typical procedure involves dissolving tert-butyl pent-4-enoate in DCM, followed by the portion-wise addition of m-CPBA. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove the by-product, meta-chlorobenzoic acid, and any unreacted peracid. This is usually achieved by washing with a basic aqueous solution, such as sodium bicarbonate, followed by a reducing agent like sodium sulfite (B76179) to quench any remaining peroxides.
While effective, this method presents challenges in purification due to the acidic by-product and the potential for epoxide ring-opening under acidic conditions.
An alternative two-step approach to the racemic epoxide involves the formation of a halohydrin intermediate from the corresponding alkene, followed by an intramolecular Williamson ether synthesis to form the oxirane ring. acs.org
In the first step, tert-butyl pent-4-enoate is treated with a source of hypohalous acid, which can be generated in situ. For example, N-bromosuccinimide (NBS) in the presence of water can be used to form a bromohydrin. The reaction proceeds via an electrophilic addition mechanism where the bromine atom adds to the double bond to form a cyclic bromonium ion intermediate. Subsequent attack by a water molecule at the more substituted carbon atom leads to the formation of the bromohydrin.
The second step involves the treatment of the purified halohydrin with a base, such as sodium hydroxide (B78521) or potassium carbonate. The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, displacing the adjacent halide to form the epoxide ring. This ring closure is generally efficient and proceeds under mild conditions.
This method can offer advantages in terms of avoiding strong oxidants and potentially simplifying purification, as the by-products are often inorganic salts that can be easily removed by aqueous extraction.
Chemo-enzymatic methods provide an elegant approach to obtaining enantiomerically enriched epoxides. mdpi.com These techniques utilize enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. mdpi.com This process is known as kinetic resolution. acs.org
For this compound, a common strategy involves the lipase-catalyzed hydrolysis of the racemic epoxide. In this process, the racemic epoxide is treated with a lipase, such as Candida antarctica lipase B (CAL-B), in an aqueous buffer. The enzyme selectively catalyzes the hydrolysis of one enantiomer to the corresponding diol, leaving the other enantiomer unreacted. The unreacted epoxide and the diol can then be separated by standard chromatographic techniques.
The efficiency of the resolution is determined by the enantioselectivity of the enzyme, which is often very high. The choice of lipase, solvent, and reaction conditions can significantly influence the outcome of the resolution. This method is advantageous as it can provide access to both enantiomers of the epoxide (or the corresponding diol) with high optical purity. mdpi.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.
| Synthetic Method | Key Optimization Parameters | Typical Conditions & Outcomes |
| Peracid Epoxidation | Solvent, Temperature, Stoichiometry of peracid, Work-up procedure | Dichloromethane as solvent, 0°C to room temperature, 1.1-1.5 equivalents of m-CPBA. Careful basic work-up to prevent ring-opening. Yields can be moderate to high. |
| Halohydrin Formation | Halogen source, Solvent system (presence of water), Base for ring closure | N-Bromosuccinimide in aqueous DMSO, followed by a base like potassium carbonate. Control of temperature is important to minimize side reactions. This two-step process can offer good overall yields. |
| Chemo-enzymatic Resolution | Enzyme choice, pH, Temperature, Reaction time, Organic co-solvent | Lipases like Candida antarctica lipase B (CAL-B) are common. The reaction is typically performed in a phosphate (B84403) buffer at a controlled pH and temperature (e.g., 30-40°C). The extent of conversion needs to be carefully monitored to achieve high enantiomeric excess of the remaining epoxide. |
Process Intensification and Green Chemistry Considerations in Synthesis
In recent years, there has been a significant push towards developing more sustainable and efficient chemical processes. Process intensification and the principles of green chemistry are central to these efforts.
For the synthesis of this compound, continuous flow chemistry offers a promising alternative to traditional batch processing. In a flow reactor, reagents are continuously pumped and mixed in a well-controlled environment. This can lead to improved heat and mass transfer, better reaction control, and enhanced safety, particularly for exothermic reactions like epoxidation. The reduced reaction volumes in flow systems also minimize the risks associated with handling hazardous reagents.
From a green chemistry perspective, several aspects of the synthesis can be improved. Replacing chlorinated solvents like dichloromethane with more environmentally benign alternatives is a key goal. For epoxidation reactions, greener oxidants such as hydrogen peroxide, when used with a suitable catalyst, can be an alternative to peracids, with water being the only by-product.
In chemo-enzymatic resolutions, the use of enzymes as biocatalysts is inherently a green approach, as they operate under mild conditions and are biodegradable. mdpi.com Furthermore, developing methods for enzyme immobilization and recycling can enhance the sustainability of these processes. mdpi.com The use of bio-based starting materials, where possible, can also contribute to a greener synthetic route. mdpi.comresearchgate.net
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Oxiran 2 Yl Propanoate
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The high ring strain of the oxirane moiety in tert-butyl 3-(oxiran-2-yl)propanoate makes it susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of various functional groups and the construction of more complex molecular skeletons. The regioselectivity and stereoselectivity of these ring-opening reactions are critical aspects that are influenced by the reaction conditions, namely whether they are conducted under acidic or basic catalysis.
Regioselectivity and Stereoselectivity in Ring-Opening
The regioselectivity of the nucleophilic attack on the unsymmetrical oxirane ring of this compound is a key consideration. Under basic or neutral conditions, the reaction typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom (C3 of the oxirane ring). This is due to the steric bulk of the substituent at the other carbon. nih.gov
Conversely, under acidic conditions, the reaction can proceed through a mechanism with significant S(_N)1 character. The epoxide oxygen is first protonated, making it a better leaving group. The positive charge is better stabilized on the more substituted carbon atom (C2 of the oxirane ring), making it more electrophilic. Consequently, the nucleophile preferentially attacks this more substituted carbon. nih.govacsgcipr.org
From a stereochemical perspective, the ring-opening of epoxides is a stereospecific process. The reaction proceeds with an inversion of configuration at the center of nucleophilic attack, consistent with an S(_N)2 mechanism. niscpr.res.in This stereospecificity is crucial for controlling the stereochemistry of the final product, especially when using enantiomerically pure starting materials.
Acid-Catalyzed Nucleophilic Additions
In the presence of an acid catalyst, the oxirane ring of this compound is activated towards nucleophilic attack. The acid protonates the epoxide oxygen, increasing the electrophilicity of the ring carbons. acsgcipr.org This allows for ring-opening by weaker nucleophiles that would not react under neutral or basic conditions.
The mechanism of acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, followed by nucleophilic attack of water. This attack occurs at the more substituted carbon, leading to a trans-diol product upon deprotonation. acsgcipr.orgresearchgate.netkhanacademy.org Similarly, in the presence of alcohols, acid catalysis facilitates the formation of β-hydroxy ethers.
Lewis acids can also be employed to catalyze the ring-opening of epoxides. For instance, Lewis acids can activate the epoxide towards attack by amines, providing a route to β-amino alcohols. researchgate.netmdpi.commdpi.com The choice of Lewis acid can influence the regioselectivity and reaction conditions required.
A plausible mechanism for the acid-catalyzed hydrolysis of the tert-butyl ester functionality, which can sometimes compete with epoxide ring-opening under strong acidic conditions, involves the formation of a stable tert-butyl cation. acsgcipr.orgresearchgate.netuq.edu.au
Base-Catalyzed Nucleophilic Additions
Under basic conditions, the nucleophile directly attacks one of the carbon atoms of the oxirane ring, leading to its opening. Due to the principles of an S(_N)2 reaction, the attack occurs at the less sterically hindered carbon atom. The driving force for this reaction is the relief of the significant ring strain of the three-membered epoxide ring. jocpr.com
A wide array of nucleophiles can be employed in base-catalyzed ring-opening reactions. For example, the reaction with sodium azide (B81097) provides a convenient route to β-azido alcohols, which are versatile intermediates for the synthesis of amino alcohols and other nitrogen-containing compounds. Similarly, amines can be used as nucleophiles to synthesize β-amino alcohols. nih.gov
The use of alkoxides, such as sodium methoxide (B1231860) in methanol, leads to the formation of β-hydroxy ethers. Intramolecular cyclization can also be induced under basic conditions, particularly if the initial ring-opening generates a nucleophilic species that can subsequently attack the ester carbonyl, leading to the formation of lactones. organic-chemistry.orgnih.govnih.gov
Organometallic Reagent Mediated Ring-Opening (e.g., Grignard reagents, cuprates)
Organometallic reagents, such as Grignard reagents and organocuprates, are potent carbon nucleophiles that readily participate in the ring-opening of epoxides, enabling the formation of new carbon-carbon bonds.
Grignard reagents (RMgX) typically attack the less sterically hindered carbon of the epoxide in an S(_N)2 fashion. jocpr.comnih.govresearchgate.net This regioselectivity is crucial for predicting the structure of the resulting alcohol. The reaction of this compound with a Grignard reagent would be expected to yield a γ-hydroxy ester after an acidic workup.
Organocuprates (Gilman reagents, R(_2)CuLi) are generally softer nucleophiles compared to Grignard reagents and are also highly effective for epoxide ring-opening. rsc.org They also typically attack the less hindered carbon atom. A key advantage of organocuprates is their tolerance to other functional groups, such as esters, which might react with more reactive organometallic reagents. researchgate.netnih.gov
The general reactivity of these organometallic reagents with epoxides is summarized in the table below.
| Organometallic Reagent | Typical Site of Attack on Epoxide | Product after Workup |
| Grignard Reagent (RMgX) | Less substituted carbon | Alcohol |
| Organocuprate (R(_2)CuLi) | Less substituted carbon | Alcohol |
Enantioselective Ring-Opening Processes (Kinetic Resolution, Asymmetric Catalysis)
Enantioselective ring-opening of racemic epoxides is a powerful strategy for the synthesis of enantiomerically enriched products. This can be achieved through kinetic resolution or by using asymmetric catalysis.
In a kinetic resolution, a chiral catalyst or reagent selectively reacts with one enantiomer of the racemic epoxide at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. Lipases are commonly used biocatalysts for the kinetic resolution of epoxides, often through enantioselective acylation or hydrolysis. jocpr.comresearchgate.netnih.govresearchgate.netmdpi.com For instance, the enzymatic kinetic resolution of a related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been achieved with high enantioselectivity using Candida antarctica lipase (B570770) B. nih.gov
Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of the ring-opening reaction of a prochiral or racemic epoxide with a nucleophile. This approach can, in principle, provide access to a single enantiomer of the product in high yield and enantiomeric excess. Chiral catalysts based on transition metals or organocatalysts have been developed for the asymmetric ring-opening of epoxides with a variety of nucleophiles, including phenols, amines, and azides. researchgate.netmdpi.comchemrxiv.orgnih.gov
Transformations Involving the Tert-butyl Ester Functionality
The tert-butyl ester group in this compound serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at the oxirane ring. organic-chemistry.org However, the tert-butyl ester can be readily cleaved under acidic conditions to afford the corresponding carboxylic acid. acsgcipr.orgniscpr.res.inorganic-chemistry.orgnih.govresearchgate.net
The deprotection is typically achieved by treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid. acsgcipr.org The mechanism involves the formation of a stable tert-butyl cation. researchgate.net This selective deprotection is a valuable synthetic tool, as it allows for the unmasking of the carboxylic acid at a later stage in a synthetic sequence.
Furthermore, the tert-butyl ester can undergo transesterification under specific catalytic conditions to yield other esters. This transformation allows for the modification of the ester group without affecting the epoxide ring. For example, borane (B79455) catalysts have been shown to facilitate the transesterification of tert-butyl esters.
The table below summarizes some common transformations of the tert-butyl ester group.
| Reaction | Reagents | Product |
| Hydrolysis (Deprotection) | Strong Acid (e.g., TFA, HCl) | Carboxylic Acid |
| Transesterification | Alcohol, Catalyst (e.g., Borane) | New Ester |
Reactions of the Aliphatic Chain
The aliphatic chain of this compound provides sites for further functionalization, distinct from the reactivity of the ester and epoxide groups.
The C-H bonds of the aliphatic backbone can be targeted for functionalization through radical-mediated reactions. nih.gov These processes typically involve three steps: initiation to generate a radical, hydrogen atom abstraction (HAT) from a C(sp³)–H bond to form a carbon-centered radical, and trapping of this radical by a suitable reagent. nih.govnih.gov Photoredox catalysis, using catalysts like acridinium (B8443388) salts under blue LED irradiation, can generate oxygen-centered radicals that perform the initial HAT step. nih.gov The resulting alkyl radical on the propanoate chain can then be trapped by various reagents to introduce new functional groups such as halogens (C-F, C-Cl, C-Br), or nitrogen (C-N) and sulfur (C-S) containing moieties. nih.gov The selectivity of the HAT step is often governed by the stability of the resulting carbon radical.
Another approach involves the use of nitroxide radicals, such as TEMPO derivatives. Macroradicals generated on a polymer backbone by hydrogen abstraction can be trapped by functionalized nitroxides. rsc.org A similar principle could be applied to this compound, where a radical generated on the aliphatic chain couples with a functionalized nitroxide to introduce new groups. rsc.org
Oxidation: The aliphatic chain is generally resistant to oxidation under mild conditions that would typically react with the epoxide. However, strong oxidizing agents or specific catalytic systems can effect changes. The epoxide ring itself can be considered part of the broader aliphatic system, and its oxidation leads to diols. evitachem.com More targeted oxidation of the C-H bonds on the chain can be achieved using metal-based catalysts, for example, manganese or iron complexes, which can catalyze C-H oxidation reactions. nih.govorganic-chemistry.org These reactions proceed via a radical-rebound mechanism, where a high-valent metal-oxo species abstracts a hydrogen atom, and the resulting radical "rebounds" onto the metal-hydroxo species. nih.gov
Reduction: The primary site of reduction on the molecule, aside from the ester group, is the epoxide ring. The ring can be opened reductively using reagents like lithium aluminum hydride to yield alcohols. The regioselectivity of this opening would depend on the specific reagents and conditions used.
Tandem and Cascade Reactions Utilizing Multiple Reactive Centers
The presence of both an epoxide and an ester group on the same aliphatic chain allows for the design of tandem or cascade reactions where both functional groups participate sequentially. A cascade reaction could be initiated by the nucleophilic opening of the epoxide ring. The resulting hydroxyl group could then participate in an intramolecular reaction with the tert-butyl ester group, leading to lactonization, especially after deprotection of the ester.
Palladium-catalyzed cascade reactions have been demonstrated with similar structures, such as tert-butyl 2-alkynylbenzoates. snnu.edu.cn In these reactions, a palladium catalyst activates a π-system, which is attacked by a nucleophile to form an organopalladium species that then undergoes further reaction. snnu.edu.cn A similar strategy could be envisioned for this compound, where an external nucleophile opens the epoxide, and the resulting intermediate is then involved in a palladium-catalyzed cross-coupling reaction.
Radical cascade reactions are also a possibility. A radical generated initially on the aliphatic chain could trigger a sequence of events, potentially involving the epoxide ring. For instance, tert-butyl nitrite (B80452) has been used to trigger radical cascade reactions for the synthesis of complex heterocycles. researchgate.net
Applications As a Versatile Synthetic Building Block in Complex Molecule Synthesis
Precursor to Biologically Active Compounds and Pharmaceutical Intermediates
The chemical reactivity of tert-butyl 3-(oxiran-2-yl)propanoate makes it an important intermediate in the preparation of pharmaceuticals and other biologically active molecules. evitachem.com Its ability to introduce specific stereochemistry is particularly crucial in drug development, where the chirality of a molecule can determine its efficacy and safety.
A primary application of this compound is in the synthesis of chiral alcohols and diols. The epoxide ring can undergo facile ring-opening under both acidic and basic conditions with various nucleophiles, including water or hydroxide (B78521), to yield 1,2-diols. Furthermore, oxidation of the epoxide can also produce diols. evitachem.com
This transformation is particularly significant in the synthesis of the side chains of statins, a class of cholesterol-lowering drugs. researchgate.netnih.govresearchgate.netmdpi.com The characteristic pharmacophore of many statins is a chiral syn-1,3-diol moiety. researchgate.net Chiral epoxides, analogous to this compound, serve as key precursors to this structural motif. The synthesis involves a highly stereoselective ring-opening of the epoxide to establish the correct stereochemistry of the resulting diol, which is critical for the drug's activity in inhibiting the HMG-CoA reductase enzyme. researchgate.netmdpi.com
| Transformation Type | Reagents/Conditions | Product Type | Significance |
| Epoxide Ring-Opening | Nucleophiles (e.g., H₂O, OH⁻, organometallics) | Chiral 1,2-diols or functionalized alcohols | Access to key stereochemical arrangements. evitachem.comaskfilo.com |
| Oxidation | Osmium tetroxide, Hydrogen peroxide | Chiral Diols | Alternative route to diol synthesis. evitachem.com |
| Biocatalytic Reduction | Ketoreductases (KREDs) on precursor ketones | Chiral Alcohols | Enables highly stereoselective synthesis for pharmaceutical intermediates like statin side chains. researchgate.net |
This table summarizes the key reactions of this compound and related precursors in the synthesis of chiral alcohols and diols.
The epoxide moiety of this compound is an excellent electrophile for constructing heterocyclic rings. The ring-opening of the epoxide by a binucleophile, or by an intramolecular nucleophilic attack following an initial intermolecular reaction, is a common strategy for synthesizing various heterocyclic systems. researchgate.net
For instance, reaction with nitrogen-based nucleophiles like hydrazine (B178648) can lead to the formation of five-membered rings such as hydroxypyrazolines. researchgate.net Similarly, reactions with other nucleophiles could theoretically yield important heterocyclic structures like tetrahydrofurans or 1,3-oxazolidines. researchgate.net The tert-butyl ester group remains intact during these transformations, providing a handle for further synthetic modifications or for modulating the solubility and purification properties of the intermediates.
The structural features of this compound make it a valuable starting material for the total synthesis of natural products. nih.gov Its most notable application is in the synthesis of the side chain of statins, such as Atorvastatin and Rosuvastatin, which are derived from natural fungal metabolites. researchgate.netresearchgate.netmdpi.com
The synthesis of these complex pharmaceutical agents relies on the precise construction of the chiral dihydroxyheptanoate side chain. researchgate.netscilit.com this compound and similar chiral epoxides provide the necessary stereochemical information and carbon framework. Synthetic strategies often involve the regioselective opening of the epoxide ring by a carbon nucleophile, which extends the carbon chain while simultaneously setting one of the crucial hydroxyl stereocenters. Subsequent chemical steps then elaborate this intermediate into the final statin side chain. researchgate.netresearchgate.net
Role in Polymer and Material Science
Beyond its use in synthesizing discrete small molecules, this compound serves as a functional monomer in the field of polymer and material science. evitachem.com The reactive epoxide ring is the key to its utility in this area, enabling polymerization and cross-linking reactions. evitachem.com
This compound can function as a monomer in ring-opening polymerization (ROP) to produce specialty polymers. The polymerization is initiated by attacking the epoxide ring, leading to the formation of polyethers with pendant tert-butyl propanoate side chains. researchgate.netmdpi.com This process is analogous to the anionic ring-opening polymerization of other activated cyclic monomers like N-sulfonylaziridines. mdpi.com
The resulting polymers have a polyether backbone, and the pendant ester groups can be tailored to impart specific properties to the material, such as solubility, thermal stability, or adhesion. The bulky tert-butyl group can influence the polymer's morphology and physical characteristics. After polymerization, the tert-butyl ester can be hydrolyzed under acidic conditions, yielding polymers with carboxylic acid side chains, which are useful as polyelectrolytes or for further functionalization. nsf.govnsf.gov
The polymers derived from this compound are valuable in the formulation of functional materials such as coatings and adhesives. evitachem.com The epoxide functionality is central to the formation of epoxy resins, which are known for their strong adhesive properties, chemical resistance, and durability. When used as a monomer or co-monomer in resin formulations, the epoxide groups can undergo cross-linking reactions, forming a rigid, three-dimensional polymer network. evitachem.com This cross-linked structure is responsible for the high-performance characteristics of epoxy-based coatings and adhesives.
| Application Area | Role of Compound | Resulting Material/Property |
| Specialty Polymers | Monomer for Ring-Opening Polymerization (ROP) | Polyethers with pendant tert-butyl propanoate groups. researchgate.netmdpi.com |
| Functional Coatings | Component of epoxy resin formulations | Durable, chemically resistant cross-linked polymer networks. evitachem.com |
| Adhesives | Precursor for epoxy-based adhesives | Strong bonding and high-performance adhesive materials. evitachem.com |
This table outlines the applications of this compound in the field of polymer and material science.
Chiral Ligand and Catalyst Development Precursor
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. A primary strategy for achieving high levels of enantioselectivity is the use of chiral catalysts, which are typically composed of a metal center coordinated to a chiral organic ligand. The structure of the ligand is paramount in dictating the steric and electronic environment of the catalytic site, thereby controlling the stereochemical outcome of the reaction.
This compound serves as an excellent precursor for the synthesis of a class of chiral ligands known as β-amino alcohols. These compounds are characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms, a motif that is highly effective for chelation to metal centers. The synthetic utility of this compound in this context lies in the predictable and highly regioselective ring-opening of the epoxide by amines.
The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbons of the epoxide ring. Under neutral or basic conditions, the attack predominantly occurs at the less sterically hindered terminal carbon of the epoxide, leading to the formation of a single regioisomer of the corresponding β-amino alcohol. The stereochemistry at the newly formed hydroxyl-bearing carbon is inverted relative to the starting epoxide, while the original stereocenter from the epoxide is retained. This allows for the synthesis of diastereomerically and enantiomerically pure β-amino alcohols.
For instance, the reaction of (R)-tert-butyl 3-(oxiran-2-yl)propanoate with a primary or secondary amine (R¹R²NH) yields a chiral (R)-tert-butyl 4-(R¹R²-amino)-3-hydroxybutanoate. This resulting β-amino alcohol can then be further functionalized or directly used as a chiral ligand in various asymmetric transformations.
Table 1: Synthesis of Chiral β-Amino Alcohols from this compound
| Amine Nucleophile | Product (β-Amino Alcohol) |
| Benzylamine | tert-butyl 4-(benzylamino)-3-hydroxybutanoate |
| Diethylamine | tert-butyl 4-(diethylamino)-3-hydroxybutanoate |
| Aniline | tert-butyl 3-hydroxy-4-(phenylamino)butanoate |
| Pyrrolidine | tert-butyl 3-hydroxy-4-(pyrrolidin-1-yl)butanoate |
These chiral β-amino alcohol ligands, derived from this compound, can be employed in a variety of metal-catalyzed asymmetric reactions, including but not limited to:
Asymmetric reduction of ketones: The chiral ligand, in combination with a suitable metal hydride source, can facilitate the enantioselective reduction of prochiral ketones to chiral secondary alcohols.
Asymmetric alkylation and arylation of aldehydes: Chiral catalysts prepared from these ligands can control the facial selectivity of nucleophilic addition to aldehydes, leading to the formation of enantioenriched secondary alcohols.
Asymmetric allylic alkylation: In palladium-catalyzed reactions, these ligands can induce asymmetry in the substitution of allylic substrates.
The tert-butyl ester group in these ligand precursors can be advantageous, as its steric bulk can influence the conformational rigidity of the resulting metal-ligand complex, potentially enhancing enantioselectivity. Furthermore, the ester functionality provides a handle for further synthetic modifications, such as reduction to a diol or conversion to an amide, allowing for the fine-tuning of the ligand's properties.
Synthesis of Advanced Organic Intermediates for Fine Chemicalsevitachem.comnih.gov
The term "fine chemicals" encompasses a broad range of complex, pure chemical substances that are produced in limited quantities and are valued for their specific functions. These include active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The synthesis of these molecules often requires multi-step sequences, and the availability of versatile chiral building blocks is crucial for efficiency and stereochemical control. This compound has proven to be a valuable starting material for the synthesis of several such advanced organic intermediates. evitachem.com
The reactivity of the epoxide ring is the key to its utility. evitachem.com Nucleophilic ring-opening reactions can be performed with a wide range of nucleophiles, leading to the formation of highly functionalized, chiral molecules. The tert-butyl ester moiety can either be retained in the final product or be selectively cleaved under acidic conditions to reveal the corresponding carboxylic acid, providing another point for diversification.
Table 2: Nucleophilic Ring-Opening Reactions of this compound for the Synthesis of Organic Intermediates
| Nucleophile | Reagent Example | Product Class | Potential Application |
| Azide (B81097) | Sodium azide (NaN₃) | β-azido-γ-hydroxy ester | Precursor to β-amino acids, diamines |
| Thiol | Thiophenol (PhSH) | β-hydroxy-γ-thioether ester | Intermediate for sulfur-containing pharmaceuticals |
| Cyanide | Sodium cyanide (NaCN) | β-hydroxy-γ-cyano ester | Precursor to γ-lactones, dicarboxylic acids |
| Organocuprates | Gilman reagents (R₂CuLi) | γ-hydroxy-δ-substituted ester | C-C bond formation for complex skeletons |
| Halides | Lithium bromide (LiBr) | β-bromo-γ-hydroxy ester | Intermediate for further substitution reactions |
A significant application of these intermediates is in the synthesis of chiral γ-butyrolactones. For example, acidic hydrolysis of the tert-butyl ester followed by intramolecular cyclization of the resulting γ-hydroxy acid affords the corresponding chiral lactone. Chiral γ-butyrolactones are prevalent structural motifs in a variety of natural products and bioactive molecules.
Furthermore, the intermediates derived from this compound can serve as key fragments in the convergent synthesis of larger, more complex target molecules. The ability to introduce diverse functionalities with stereochemical control makes this chiral epoxide a powerful tool for medicinal and process chemists. For instance, the β-amino alcohol derivatives discussed in the previous section are not only useful as chiral ligands but are also important intermediates in the synthesis of pharmaceuticals such as HIV protease inhibitors and β-blockers.
The enantiomeric purity of commercially available this compound allows for its direct incorporation into synthetic routes targeting single-enantiomer drugs, thereby avoiding costly and often inefficient chiral resolution steps at later stages of the synthesis. This makes it a cost-effective and strategically important building block in the fine chemical industry.
Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment of Tert Butyl 3 Oxiran 2 Yl Propanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the molecular framework, connectivity, and stereochemistry of Tert-butyl 3-(oxiran-2-yl)propanoate.
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons in the molecule. The ¹H NMR spectrum of this compound is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The protons on the epoxide ring are diastereotopic and will appear as distinct multiplets in the 2.5-3.5 ppm region, coupled to each other and the adjacent methylene (B1212753) protons. oregonstate.edu The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the ethyl chain and epoxide ring, which typically resonate between 45-55 ppm due to ring strain. oregonstate.edu
Two-dimensional (2D) NMR experiments are essential for confirming the precise structural assignment by revealing through-bond and through-space correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show cross-peaks connecting the protons on the epoxide ring to the adjacent methylene protons of the propanoate chain, and these in turn to the other methylene group, confirming the connectivity of the carbon backbone. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with their directly attached carbon atoms. This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the known assignments of the attached protons from the ¹H spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For instance, a correlation between the protons of the tert-butyl group and the ester carbonyl carbon would confirm the tert-butyl ester functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. youtube.com This is invaluable for determining stereochemistry. For a specific diastereomer or enantiomer, NOESY can reveal through-space interactions that help define the relative configuration of substituents around the chiral center of the epoxide ring.
The following table summarizes the expected NMR data for this compound.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations |
| (CH₃)₃C- | ~1.45 (s, 9H) | ~28 (3C) | HMBC to C=O and quaternary C |
| -(CH₃)₃ C- | - | ~81 | HMBC from tert-butyl protons |
| -C(O)- | - | ~171 | HMBC from adjacent CH₂ and tert-butyl protons |
| -CH₂-C(O)- | ~2.4-2.6 (m, 2H) | ~35 | COSY to adjacent CH₂; HMBC to C=O |
| Oxirane-CH₂- | ~1.7-2.0 (m, 2H) | ~31 | COSY to adjacent CH₂ and oxirane CH |
| Oxirane-CH- | ~2.9-3.1 (m, 1H) | ~52 | COSY to adjacent CH₂ and oxirane CH₂ |
| Oxirane-CH₂-O- | ~2.5 (dd, 1H), ~2.8 (dd, 1H) | ~47 | COSY to oxirane CH |
Since this compound is a chiral molecule, determining its enantiomeric excess (ee) is crucial. NMR spectroscopy, in conjunction with chiral resolving agents, provides a powerful method for this analysis. Chiral shift reagents (CSRs), typically paramagnetic lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used to differentiate enantiomers in the NMR spectrum. mit.edu
The process involves forming transient diastereomeric complexes between the chiral analyte and the chiral shift reagent. researchgate.net These diastereomeric complexes are not mirror images and thus have different magnetic properties, leading to separate, distinguishable signals for each enantiomer in the ¹H NMR spectrum. researchgate.netresearchgate.net The mechanism relies on the rapid and reversible interaction between the Lewis acidic lanthanide center and a Lewis basic site in the analyte, such as the oxygen atoms of the ester or epoxide. mit.edu
By integrating the areas of the resolved peaks corresponding to the R and S enantiomers, the enantiomeric excess can be calculated with high accuracy. researchgate.net This technique is advantageous as it does not require physical separation of the enantiomers and can be performed directly in the NMR tube. tcichemicals.com
Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling
Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₉H₁₆O₃), HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby confirming its composition. chemrxiv.org
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms within a molecule. nih.govcsic.es In an MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. chemrxiv.org The analysis of these fragments provides a "fingerprint" that can be used to confirm the structure.
The fragmentation of tert-butyl esters is well-characterized. A primary and often dominant fragmentation pathway is the loss of a neutral isobutylene (B52900) molecule (56 Da) via a McLafferty-type rearrangement, resulting in the formation of a protonated carboxylic acid. nih.govresearchgate.net Another common fragmentation is the loss of the tert-butyl radical (•C(CH₃)₃, 57 Da). The epoxide ring can also undergo characteristic cleavages. Analyzing these specific neutral losses and fragment ions allows for the confirmation of both the tert-butyl ester and the oxirane-propanoate portions of the molecule. rsc.org
The following table outlines the predicted key fragmentation pathways for this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
| 172.10 [M]⁺ | 116.05 | 56.05 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 172.10 [M]⁺ | 115.04 | 57.06 | [M - •C₄H₉]⁺ (Loss of tert-butyl radical) |
| 172.10 [M]⁺ | 99.08 | 73.02 | [M - •OC(CH₃)₃]⁺ (Loss of tert-butoxy (B1229062) radical) |
| 172.10 [M]⁺ | 57.07 | 115.03 | [C₄H₉]⁺ (tert-butyl cation) |
| 116.05 | 71.01 | 45.04 | [C₄H₇O]⁺ (Loss of •COOH from protonated acid) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the most prominent absorption band in the IR spectrum is the strong C=O stretching vibration of the ester group, typically found around 1730-1750 cm⁻¹. The presence of the epoxide ring is confirmed by C-O-C asymmetric stretching vibrations (around 1250 cm⁻¹) and characteristic ring "breathing" or deformation bands in the 950-810 cm⁻¹ region. nih.govacs.org The C-O stretching of the ester and C-H stretching and bending vibrations from the alkyl portions also appear in their expected regions. oregonstate.edu
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Symmetrical and non-polar bonds often produce strong Raman signals. For this molecule, the epoxide ring breathing mode (e.g., ~1250-1280 cm⁻¹) is often a strong and characteristic band in the Raman spectrum. researchgate.net C-H and C-C bond vibrations within the tert-butyl group and the propanoate chain will also be Raman active. researchgate.netresearchgate.net
The table below lists the key functional groups and their expected vibrational frequencies.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Ester (C=O) | Stretching | 1730-1750 (Strong) | 1730-1750 (Weak-Medium) |
| Epoxide (C-O-C) | Asymmetric Stretch | ~1250 (Strong) | ~1250 (Strong) |
| Epoxide Ring | Ring Deformation/"Breathing" | 950-810 (Medium) | 1250-1280 (Strong) |
| Ester (C-O) | Stretching | 1150-1200 (Strong) | Medium |
| Alkyl (C-H) | Stretching | 2850-3000 (Medium-Strong) | 2850-3000 (Strong) |
| tert-Butyl (C-H) | Bending | 1365 & 1390 (Medium) | Medium |
X-ray Crystallography for Absolute Stereochemistry Determination (if crystalline derivatives are obtained)
X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. soton.ac.uk For a chiral molecule, this technique can distinguish between enantiomers by observing the effects of anomalous dispersion. thieme-connect.de
The process requires a single, high-quality crystal. Since this compound is a liquid or oil at room temperature, it cannot be analyzed directly. Therefore, a common strategy involves its conversion into a solid, crystalline derivative. This is typically achieved by reacting the epoxide or the ester moiety with a suitable reagent that imparts crystallinity and preferably contains a heavy atom. The presence of an atom heavier than oxygen (e.g., bromine, sulfur, or a metal) enhances the anomalous scattering effect, which is crucial for assigning the absolute configuration. soton.ac.uk
During the diffraction experiment, X-rays scattered by the electrons of the atoms produce a unique diffraction pattern. When the X-ray radiation frequency is near the absorption edge of a heavy atom, an anomalous phase shift occurs. thieme-connect.de This phenomenon breaks Friedel's law, meaning that the intensities of diffraction spots (reflections) with indices (h,k,l) are no longer identical to those of their counterparts (-h,-k,-l). By analyzing these intensity differences, the absolute arrangement of atoms in space can be determined. The Flack parameter is a critical value calculated from the diffraction data that indicates the correctness of the assigned enantiomer; a value close to zero confirms the correct absolute structure, while a value near one suggests the inverted structure. soton.ac.uk
Chiral Chromatography for Enantiomeric Purity Analysis
Chiral chromatography is the cornerstone for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, % ee) of chiral compounds. gcms.cznih.gov The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). nih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose.
Chiral HPLC is among the most effective and widely used methods for the separation of drug enantiomers and their intermediates. nih.gov The technique relies on a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly versatile and frequently used for a broad range of chiral molecules. nih.gov
For the analysis of this compound, the enantiomers are passed through the chiral column using a mobile phase, typically a mixture of solvents like n-hexane and an alcohol (e.g., 2-propanol). The principle of separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. One enantiomer will have a stronger interaction with the CSP, causing it to travel more slowly through the column, while the other enantiomer with a weaker interaction will elute faster. This difference in retention time allows for their separation and subsequent quantification using a detector (e.g., UV). The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric purity.
Table 1: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Chiral Gas Chromatography is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds. nih.gov The separation of enantiomers is most commonly achieved using capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin. gcms.czresearchgate.net Cyclodextrins are chiral, bucket-shaped oligosaccharides that can include one enantiomer more favorably than the other within their cavity, leading to separation.
Given that this compound is reasonably volatile, it may be amenable to direct analysis by chiral GC. The separation mechanism involves the differential partitioning of the enantiomers between the carrier gas (mobile phase) and the liquid chiral stationary phase. Temperature plays a critical role in chiral GC separations; lower temperatures often lead to better selectivity and resolution, though at the cost of longer analysis times. chromatographyonline.com
In cases where resolution is poor or the compound exhibits undesirable chromatographic behavior (e.g., peak tailing), derivatization can be employed. The epoxide ring could be opened to form a diol, which is then acylated to produce a more volatile and often more easily separable derivative. nih.gov
Table 2: Representative Chiral GC Method Parameters
| Parameter | Condition |
| Column | Derivatized β-cyclodextrin CSP (e.g., 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temp. | 220 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250 °C |
Advanced Purity Assessment Techniques (e.g., Quantitative NMR, Elemental Analysis)
Quantitative NMR (qNMR)
Quantitative ¹H NMR (qNMR) has emerged as a primary method for purity assessment, offering traceability to the International System of Units (SI). koreascience.kr The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. researchgate.net
To determine purity, a high-purity, certified internal standard with a known chemical structure and mass is weighed accurately and mixed with a precisely weighed amount of the analyte (this compound). The ¹H NMR spectrum of the mixture is then recorded under carefully controlled conditions to ensure accurate integration. Key parameters include a long relaxation delay (typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery of all relevant protons between scans. koreascience.kr
The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard. The calculation takes into account the molar masses of both the analyte and the standard, their respective masses, and the number of protons giving rise to each integrated signal. researchgate.net qNMR is particularly valuable as it can quantify the compound of interest directly without needing a reference standard of the same compound and is insensitive to the presence of non-proton-containing impurities like inorganic salts.
Elemental Analysis
Elemental analysis, often performed via combustion analysis, is a classical technique that determines the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a sample. For this compound (C₉H₁₆O₃), the theoretical elemental composition can be calculated from its molecular formula.
A small, precisely weighed amount of the sample is combusted at high temperature in an oxygen-rich atmosphere. This process converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then quantitatively measured by detectors. The percentage of oxygen is typically determined by difference.
The experimentally measured percentages of C and H are compared against the theoretical values. A close agreement between the experimental and theoretical percentages is a strong indicator of high chemical purity. Significant deviations can suggest the presence of impurities, such as residual solvents or by-products from the synthesis.
Table 3: Theoretical vs. Experimental Data for Purity Assessment
| Analysis Technique | Parameter | Theoretical Value (for C₉H₁₆O₃) | A Typical Experimental Result |
| Elemental Analysis | % Carbon | 62.76% | 62.71% |
| % Hydrogen | 9.36% | 9.40% | |
| % Oxygen | 27.87% | 27.89% | |
| qNMR | Purity | 100% | >99.5% |
Computational and Theoretical Studies on Tert Butyl 3 Oxiran 2 Yl Propanoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties that dictate a molecule's reactivity. escholarship.org For Tert-butyl 3-(oxiran-2-yl)propanoate, methods such as DFT are used to solve the electronic structure, yielding information about electron distribution and orbital energies. researchgate.net These calculations are crucial for identifying the most reactive sites within the molecule, such as the strained oxirane ring and the polar ester group.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com
HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and characterizes the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the oxygen atoms, particularly the epoxide oxygen, making these sites susceptible to electrophilic attack (e.g., protonation in acid-catalyzed reactions).
LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital capable of accepting electrons, indicating the molecule's ability to act as an electrophile. The LUMO is anticipated to be localized around the strained three-membered epoxide ring, specifically having large coefficients on the C-O antibonding orbitals. This distribution makes the epoxide carbon atoms highly susceptible to nucleophilic attack, which leads to the characteristic ring-opening reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Quantum chemical calculations for molecules containing epoxides confirm their high reactivity due to the low-lying LUMO associated with the strained ring. imist.ma
Table 1: Illustrative FMO Properties for a Simple Epoxide (Propylene Oxide)
This table provides representative data for a related, simpler epoxide to illustrate the typical outputs of an FMO analysis.
| Molecular Orbital | Energy (eV) | Description and Implication for Reactivity |
| HOMO | -10.8 | Localized on the oxygen atom; indicates the site of basicity and protonation. |
| LUMO | +1.5 | Centered on the C-O antibonding orbitals of the epoxide ring; indicates the sites for nucleophilic attack. |
| HOMO-LUMO Gap | 12.3 eV | A significant gap, but the low-lying LUMO still indicates high electrophilicity at the epoxide carbons. |
An Electrostatic Potential (ESP) map is a computational visualization that illustrates the charge distribution across a molecule's surface. libretexts.org It uses a color scale where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential), with green representing neutral areas. youtube.com ESP maps are invaluable for predicting non-covalent interactions and identifying sites for electrophilic and nucleophilic attack. pearson.com
For this compound, an ESP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the two most electronegative atoms: the carbonyl oxygen of the ester group and the oxygen of the oxirane ring. These regions are the primary sites for interaction with Lewis acids, protons, and other electrophiles.
Positive Potential (Blue): Located on the hydrogen atoms and, significantly, on the carbon atoms of the epoxide ring. The positive character of the epoxide carbons is enhanced by both the electronegativity of the oxygen atom and the ring strain, marking them as the key electrophilic centers for nucleophilic attack.
The ESP map visually confirms the insights from FMO analysis, providing a clear and intuitive picture of the molecule's reactive sites.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different 3D arrangements of a molecule (conformers) that arise from rotation around its single bonds and their relative stabilities. libretexts.org For a flexible molecule like this compound, identifying the lowest-energy (most stable) conformation is essential, as this is the predominant shape the molecule adopts and the one from which it typically reacts.
The key factors influencing the conformation of this molecule include:
Torsional Strain: Arising from the eclipsing of bonds during rotation around single bonds. Staggered conformations are generally lower in energy than eclipsed ones.
Steric Hindrance: The bulky tert-butyl group imposes significant spatial constraints, influencing the orientation of the ester and the alkyl chain to minimize repulsive interactions. lumenlearning.com Computational studies on similar bulky groups show a strong preference for conformations that place the large group away from other substituents. upenn.edu
Ester Conformation: Acyclic esters typically prefer a planar Z (s-trans) conformation, which minimizes steric repulsion and maximizes electronic stabilization. imperial.ac.uk
Energy minimization calculations, performed using molecular mechanics or quantum chemical methods, systematically explore the potential energy surface of the molecule to locate the global energy minimum. This process would involve rotating the bonds connecting the ester, the propyl chain, and the epoxide ring to identify the most stable three-dimensional structure.
Table 2: Example of a Torsional Energy Profile for an Acyclic Ester
This table illustrates how computational methods can determine the energy cost of rotating around a key bond, showing the relative stability of different conformers.
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) | Notes |
| 0 | Eclipsed | +4.5 | High energy due to steric and torsional strain. |
| 60 | Gauche | +0.8 | Staggered, but with some steric interaction. |
| 120 | Eclipsed | +5.0 | High energy due to steric and torsional strain. |
| 180 | Anti | 0.0 | Most stable (lowest energy) staggered conformation. |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of intermolecular interactions. dovepress.com An MD simulation of this compound, typically placed in a simulation box with a solvent like water or an alcohol, could reveal crucial details about its behavior in a reaction medium. osti.gov
Key insights from MD simulations would include:
Solvent Structuring: How solvent molecules arrange themselves around the solute. Water molecules would likely form hydrogen bonds with the ester and epoxide oxygen atoms, creating a specific solvent shell that can influence reactivity.
Shielding Effects: The simulation could visualize how the bulky and hydrophobic tert-butyl group affects the local solvent environment and sterically hinders the approach of a nucleophile to the reactive epoxide ring. acs.org
Reactive Encounters: MD can be used to study the frequency and geometry of encounters between the epoxide and a potential reactant, providing insight into the pre-reaction complex formation. nih.gov
These simulations are computationally intensive but offer an unparalleled view of the dynamic interactions that govern chemical processes in solution.
Transition State Modeling for Reaction Pathways (e.g., ring-opening)
The ring-opening of the epoxide is the most significant reaction of this compound. Transition state (TS) modeling is a powerful computational tool used to investigate the detailed mechanism of such reactions. researchgate.net By locating the highest-energy point along a reaction coordinate—the transition state—chemists can calculate the activation energy (ΔG‡), which determines the reaction rate. ic.ac.uk
For the epoxide ring-opening, TS modeling can distinguish between different mechanistic pathways:
Regioselectivity: In acid-catalyzed conditions, the nucleophile typically attacks the more substituted carbon atom because the transition state has significant carbocationic character, which is stabilized by substitution. libretexts.orgstackexchange.com Under basic or nucleophilic conditions, the attack usually occurs at the less sterically hindered carbon atom via an SN2 mechanism. mdpi.com Computational modeling can quantify the energy barriers for both pathways, allowing for a prediction of the major product.
Stereochemistry: TS modeling confirms the stereochemical outcome of the reaction. For an SN2 attack, the calculations would show the nucleophile approaching from the backside relative to the C-O bond, leading to an inversion of stereochemistry at the attacked carbon.
Computational studies on the ring-opening of simple epoxides like propylene (B89431) oxide have successfully modeled these transition states and predicted the product distributions with high accuracy. ic.ac.uk
Table 3: Illustrative Calculated Activation Energies for Base-Catalyzed Ring-Opening of Propylene Oxide
This table presents example data from a computational study on a related epoxide, demonstrating how transition state modeling can predict regioselectivity. The data shows the calculated free energy of activation (ΔΔG‡) for methoxide (B1231860) attack at the two different carbons of propylene oxide.
| Site of Nucleophilic Attack | Description | Relative Activation Energy (ΔΔG‡, kcal/mol) | Predicted Outcome |
| C1 (Primary Carbon) | Attack at the less substituted carbon. | 1.3 | Minor Product |
| C2 (Secondary Carbon) | Attack at the more substituted carbon. | 0.0 | Major Product |
Data adapted from theoretical calculations on the methoxide-catalyzed ring-opening of propylene oxide. ic.ac.uk
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is extremely useful for structure verification and interpretation of experimental data. modgraph.co.uk
NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding of each nucleus, a theoretical spectrum can be generated. Comparing the predicted shifts with experimental values is a powerful method for assigning complex spectra and confirming the relative stereochemistry of a molecule. acs.orgnih.gov
Infrared (IR) Spectroscopy: The same calculations can determine the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. This allows for the assignment of specific bands to molecular motions (e.g., the C=O stretch of the ester, the C-O-C asymmetric stretch of the epoxide ring) and can help confirm the presence of these functional groups.
The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule.
Future Research Directions and Emerging Paradigms
Development of Novel Asymmetric Catalytic Systems for Epoxide Ring-Opening
The asymmetric ring-opening (ARO) of epoxides is a powerful transformation that installs two adjacent stereocenters in a single step, providing access to valuable enantiopure vicinal difunctionalized compounds. european-coatings.com Future research will focus on developing novel and more efficient catalytic systems for the ARO of Tert-butyl 3-(oxiran-2-yl)propanoate. A key area of exploration is the continued development of metal-salen complexes, which are known to be effective for ARO reactions. european-coatings.com Building upon existing knowledge of chromium and cobalt salen catalysts, research can be directed towards designing bimetallic or multi-metallic systems that may offer enhanced reactivity and selectivity through cooperative catalysis. rug.nlnih.gov These systems could involve two different metal centers working in concert to activate both the epoxide and the incoming nucleophile. rug.nlnih.gov
Another promising avenue is the advancement of organocatalysis for epoxide ring-opening. mdpi.com Chiral organocatalysts, such as those based on thiourea (B124793) or phosphoric acids, offer the advantage of being metal-free, which is often desirable in the synthesis of pharmaceutical intermediates. Research into bifunctional organocatalysts that can simultaneously activate the epoxide through hydrogen bonding and deliver the nucleophile is an area of significant interest. The goal is to develop catalysts that are not only highly enantioselective but also robust, recyclable, and effective under mild reaction conditions for substrates like this compound.
| Catalyst System | Potential Advantages for this compound | Key Research Focus |
|---|---|---|
| Bimetallic Salen Complexes | Enhanced reactivity and enantioselectivity through cooperative activation of epoxide and nucleophile. rug.nl | Design of covalently linked or self-assembled bimetallic structures with optimized metal centers. |
| Heterobimetallic Complexes | Potentially higher catalytic activity and broader substrate scope for various nucleophiles. researchgate.net | Exploring combinations of different Lewis acidic metals to fine-tune catalytic properties. |
| Bifunctional Organocatalysts | Metal-free synthesis, potentially lower toxicity, and milder reaction conditions. mdpi.com | Development of catalysts with precisely arranged functional groups for simultaneous epoxide and nucleophile activation. |
| Immobilized Catalysts | Facilitated catalyst recovery and recycling, suitability for continuous flow processes. | Anchoring effective homogeneous catalysts onto solid supports without compromising activity or selectivity. |
Integration into Flow Chemistry Platforms for Continuous Synthesis
The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability. rsc.org The integration of the synthesis and transformation of this compound into flow chemistry platforms is a critical area for future research. Flow reactors, with their high surface-area-to-volume ratios, allow for superior control over reaction parameters such as temperature and mixing, which is crucial for managing the often exothermic nature of epoxide ring-opening reactions. acs.org
Future work will likely involve the design of multi-step continuous processes where this compound is generated and then immediately consumed in a subsequent ring-opening or derivatization step. acs.org This "telescoped" approach minimizes the handling and isolation of potentially reactive intermediates. rsc.org Furthermore, the use of packed-bed reactors containing immobilized catalysts or reagents can streamline purification and product isolation, making the entire process more sustainable and atom-economical. matec-conferences.org The development of such integrated flow systems will be key to producing derivatives of this compound on an industrial scale in a cost-effective and environmentally responsible manner. rsc.orgrsc.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Potential for thermal runaway with exothermic reactions; accumulation of hazardous intermediates. | Superior heat transfer minimizes risk; small reactor volume limits the amount of hazardous material at any given time. acs.org |
| Efficiency | Longer reaction times, often requires isolation and purification of intermediates. | Enhanced mixing and heat transfer can lead to faster reactions and higher yields; enables multi-step "telescoped" synthesis. rsc.org |
| Scalability | Scaling up can be challenging and may require significant process redesign. | More straightforward scale-up by running the system for longer times or by numbering-up (parallelization). rsc.org |
| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to better reproducibility and product quality. acs.org |
Exploration of Bio-inspired Transformations
Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency, often under mild, aqueous conditions. Exploring bio-inspired transformations for this compound is a burgeoning research area with immense potential. Biocatalytic reactions, particularly enzymatic ring-opening, can provide a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes such as epoxide hydrolases are prime candidates for the kinetic resolution of racemic this compound, yielding enantiopure epoxide and the corresponding diol. rug.nlnih.gov Future research will focus on enzyme screening and protein engineering to identify or create epoxide hydrolases with high activity and selectivity for this specific substrate.
Beyond hydrolysis, other enzymes like lipases and haloalcohol dehalogenases could be explored for ring-opening with a variety of nucleophiles. rug.nlmdpi.com Lipases, for instance, have shown utility in catalyzing the aminolysis of epoxides to produce valuable β-amino alcohols. mdpi.comresearchgate.net Mimicking natural detoxification pathways, where enzymes like glutathione (B108866) S-transferases conjugate epoxides, could also inspire the development of novel catalytic systems for forming carbon-sulfur or other carbon-heteroatom bonds. european-coatings.com The integration of these biocatalytic steps into chemo-enzymatic or continuous-flow processes is a key direction for creating highly efficient and sustainable synthetic routes. researchgate.net
| Enzyme Class | Potential Transformation of this compound | Anticipated Product |
|---|---|---|
| Epoxide Hydrolase | Enantioselective hydrolysis (kinetic resolution). rug.nlnih.gov | Enantiopure (R)- or (S)-tert-butyl 3-(oxiran-2-yl)propanoate and the corresponding chiral diol. |
| Lipase (B570770) | Ring-opening with amines (aminolysis). mdpi.comresearchgate.net | Chiral β-amino alcohols. |
| Haloalcohol Dehalogenase | Ring-opening with various anionic nucleophiles (e.g., azide (B81097), cyanide). rug.nlnih.gov | Chiral azido-alcohols, cyano-alcohols, etc. |
| Glutathione S-Transferase (GST) | Bio-inspired conjugation with thiols. european-coatings.com | Chiral β-hydroxy thioethers. |
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to constructing functional nanomaterials. The unique structural features of this compound and its derivatives make them intriguing candidates for building blocks in supramolecular chemistry and self-assembly. The large, hydrophobic tert-butyl group can act as a driver for self-assembly in aqueous environments through hydrophobic interactions.
Following ring-opening, the resulting diol or amino alcohol functionalities can participate in directional hydrogen bonding, creating well-defined, ordered structures such as fibers, gels, or vesicles. The interplay between the hydrophobic tert-butyl groups and the hydrophilic diol/amino alcohol moieties could lead to the formation of amphiphilic structures capable of self-assembly. Future research could explore the design of derivatives of this compound that, upon a specific stimulus (e.g., pH change, light), undergo a transformation that triggers their self-assembly into complex, functional architectures. These materials could find applications in areas such as drug delivery, sensing, and catalysis.
| Structural Feature of Derivative | Potential Non-Covalent Interaction | Possible Supramolecular Outcome |
|---|---|---|
| Bulky tert-butyl group | Hydrophobic interactions, van der Waals forces. | Driving force for aggregation in polar solvents; formation of hydrophobic cores. |
| Hydroxyl groups (from ring-opened epoxide) | Hydrogen bonding (donor and acceptor). | Formation of directional chains, sheets, or networks. |
| Ester carbonyl group | Hydrogen bond acceptor, dipole-dipole interactions. | Modulation of packing and orientation within the assembly. |
| Amine/Amide functionality (from aminolysis) | Strong hydrogen bonding. | Creation of robust, ordered structures like β-sheets or helical fibers. |
Sustainable Synthesis and Biorenewable Feedstocks for Precursors
The imperative for green chemistry is driving research towards the use of sustainable and biorenewable feedstocks for chemical production. A key future direction for this compound is the development of synthetic routes that originate from biomass. Itaconic acid, a C5 dicarboxylic acid produced by the fermentation of carbohydrates like glucose, is a particularly promising bio-based platform chemical. researchgate.netmdpi.com Its carbon skeleton is closely related to that of this compound, suggesting that it could serve as a renewable precursor. Research into the catalytic transformation of itaconic acid, involving steps like selective hydrogenation, esterification, and epoxidation, could lead to a fully bio-based synthesis of the target molecule. rsc.orgrsc.org
In addition to the carbon backbone, the synthesis of the tert-butyl ester group can also be made more sustainable. Traditional methods often require harsh conditions or stoichiometric reagents. The development of greener esterification methods, such as using di-tert-butyl dicarbonate (B1257347) under solvent-free conditions or employing flow microreactors, represents a significant advance. rsc.orgrsc.org By combining bio-derived platform molecules like itaconic acid with sustainable catalytic methods, the entire life cycle of this compound can be rendered more environmentally benign, aligning its production with the principles of a circular economy.
| Biorenewable Feedstock | Platform Chemical Intermediate | Potential Role in Synthesis |
|---|---|---|
| Carbohydrates (e.g., Glucose) | Itaconic Acid. mdpi.com | Bio-based precursor for the C5 backbone of the target molecule. researchgate.netrsc.org |
| Lignocellulose | Furfural / HMF. acs.org | Potential alternative C5/C6 building blocks after catalytic conversion. |
| Biomass-derived Isobutylene (B52900) | tert-Butanol | Renewable source for the tert-butyl group in the ester functionality. |
| Vegetable Oils | Glycerol | Can be converted to various C3 building blocks like epichlorohydrin, a common epoxidizing agent. rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing tert-butyl 3-(oxiran-2-yl)propanoate?
- Methodology : A common approach involves nucleophilic addition of tert-butyl acrylate to epoxide precursors. For example, in a THF solvent system, NaH is used as a base to deprotonate hydroxyl groups, enabling alkoxide formation for subsequent epoxide ring-opening (e.g., tert-butyl acrylate addition to 2-(2-hydroxyethoxy)ethoxy ethanol derivatives) . Post-reaction purification via silica gel column chromatography yields the compound as a colorless oil (purity >95%).
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodology : Key diagnostic signals in -NMR include:
- Epoxide protons : Two distinct doublets (δ ~2.5–3.5 ppm, ) for the oxirane ring protons.
- tert-butyl group : A singlet at δ ~1.45 ppm (9H, C(CH)).
- Ester carbonyl : -NMR resonance at δ ~170–172 ppm.
Cross-validation with literature data (e.g., tert-butyl 3-(phenylthio)propanoate derivatives) ensures structural accuracy .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) effectively separates the product from unreacted starting materials. For polar byproducts, preparative HPLC with C18 columns and acetonitrile/water mobile phases may improve resolution .
Advanced Research Questions
Q. How does the oxirane ring influence regioselectivity in nucleophilic ring-opening reactions?
- Methodology : The oxirane’s strained three-membered ring undergoes nucleophilic attack at the less substituted carbon due to electronic and steric factors. For example, in reactions with amines or thiols, the nucleophile preferentially attacks the terminal epoxide carbon, as observed in derivatives like tert-butyl 3-(4-fluorophenylthio)propanoate . Kinetic studies using DFT calculations or Hammett plots can quantify substituent effects on reactivity.
Q. What strategies mitigate racemization during functionalization of this compound?
- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) can preserve stereochemistry. For instance, Boc-protected amino acid derivatives (e.g., tert-butyl 2-(tert-butoxycarbonylamino)-4-(oxiran-2-yl)butanoate) require low-temperature reactions (<0°C) and non-polar solvents to suppress epimerization . Chiral HPLC or Mosher ester analysis validates enantiomeric purity.
Q. How do solvent polarity and temperature affect the stability of this compound?
- Methodology : Accelerated stability studies under varying conditions (e.g., 40°C in DMSO vs. THF) reveal degradation pathways. Epoxide ring-opening via hydrolysis is minimized in anhydrous solvents, while tert-butyl ester cleavage dominates in acidic media. LC-MS and -NMR track decomposition products like 3-(oxiran-2-yl)propanoic acid .
Q. What role does this compound play in polymer or dendrimer synthesis?
- Methodology : The compound serves as a crosslinker via epoxide-amine/thiol click chemistry. For example, stepwise polyaddition with polyamines generates hyperbranched polymers, characterized by GPC (Mw/Mn <1.2) and -NMR for silicon-containing derivatives . Rheological studies assess network formation efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
